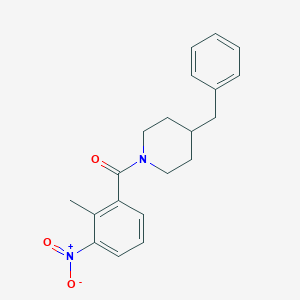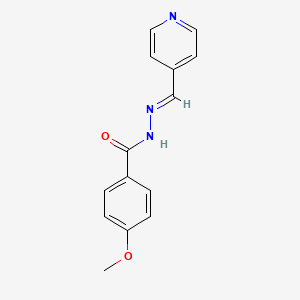![molecular formula C16H19NO2 B5601151 4-(benzylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5601151.png)
4-(benzylamino)-1-oxaspiro[4.5]dec-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(benzylamino)-1-oxaspiro[4.5]dec-3-en-2-one involves intricate chemical processes, such as electrophilic halospirocyclization of N-benzylacrylamides, providing a pathway to synthesize a variety of spirocyclic compounds efficiently at room temperature without the need for metal reagents or photochemistry (Zhang et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated through crystallographic studies, revealing complex geometries with planar furan rings, chair conformation cyclohexane rings, and benzene rings, indicating a diverse structural framework (Wang et al., 2011).
Chemical Reactions and Properties
Spirocyclic compounds exhibit a range of chemical reactions, including decarboxylation and acylation, that demonstrate their reactivity and potential for further chemical modifications. The decarboxylation of 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid, for example, suggests a concerted intramolecular mechanism for decomposition, highlighting the compound's chemical reactivity (Bigley & May, 1969).
Physical Properties Analysis
The physical properties of spirocyclic compounds like this compound are often determined through X-ray diffraction techniques, which provide insights into their crystal structures and geometric conformations. For example, the study of similar compounds has shown various olefin geometries and bond distances that are essential for understanding the physical characteristics of these molecules (Parvez et al., 2001).
Applications De Recherche Scientifique
Synthesis and Biological Activities
The compound 4-(benzylamino)-1-oxaspiro[4.5]dec-3-en-2-one and its derivatives have been a subject of interest in medicinal chemistry due to their potential therapeutic applications. Research has explored the synthesis and evaluation of these compounds for various biological activities.
One study focused on the synthesis and antihypertensive activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, highlighting their potential as antihypertensive agents. These compounds showed activity in spontaneous hypertensive rats, with certain derivatives designed as mixed alpha- and beta-adrenergic receptor blockers. However, they primarily functioned as alpha-adrenergic blockers upon further evaluation in dogs (Caroon et al., 1981).
Another area of study involves the synthesis and pharmacological evaluation of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. These compounds did not display central nervous system activity but showed potent dopamine agonist activity in peripheral assays, suggesting their selective action (Brubaker & Colley, 1986).
Further research delves into the synthesis and crystal structure of derivatives of 1-oxaspiro[4.5]dec-3-en-2-one, providing insights into their molecular structure and potential chemical behavior. This foundational knowledge is crucial for designing compounds with specific biological activities (Wang et al., 2011).
Additionally, studies have synthesized novel spiroheterocycles containing various moieties, including 1,2,4-triazole, piperidine, and sulfonamide. Some of these compounds exhibited significant antimicrobial activity against various strains of microbes, indicating their potential in antimicrobial therapy (Dalloul et al., 2016).
Propriétés
IUPAC Name |
4-(benzylamino)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-15-11-14(16(19-15)9-5-2-6-10-16)17-12-13-7-3-1-4-8-13/h1,3-4,7-8,11,17H,2,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMPDJFCYFNBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-1-[4-(dimethylamino)-1-naphthoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5601078.png)
![(4R)-1-(2,2-dimethylpropanoyl)-N-ethyl-4-[(3-thienylacetyl)amino]-L-prolinamide](/img/structure/B5601087.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5601094.png)
![5-[(8-fluoro-2-quinolinyl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5601100.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5601104.png)
![1-{[2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5601111.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B5601117.png)
![3-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5601118.png)
![9-ethyl-4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5601135.png)

![ethyl (7-oxo-7,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-ylidene)acetate](/img/structure/B5601156.png)

![N-(4-bromophenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5601168.png)
![1-(4-methylphenyl)-4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5601169.png)